

Application Notes & Protocols: Investigating PLK2 Signaling Pathways with ON1231320

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Compound of Interest

Compound Name: ON1231320

Cat. No.: B15603090

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Audience: Researchers, scientists, and drug development professionals.

Introduction to PLK2 and the Inhibitor ON1231320

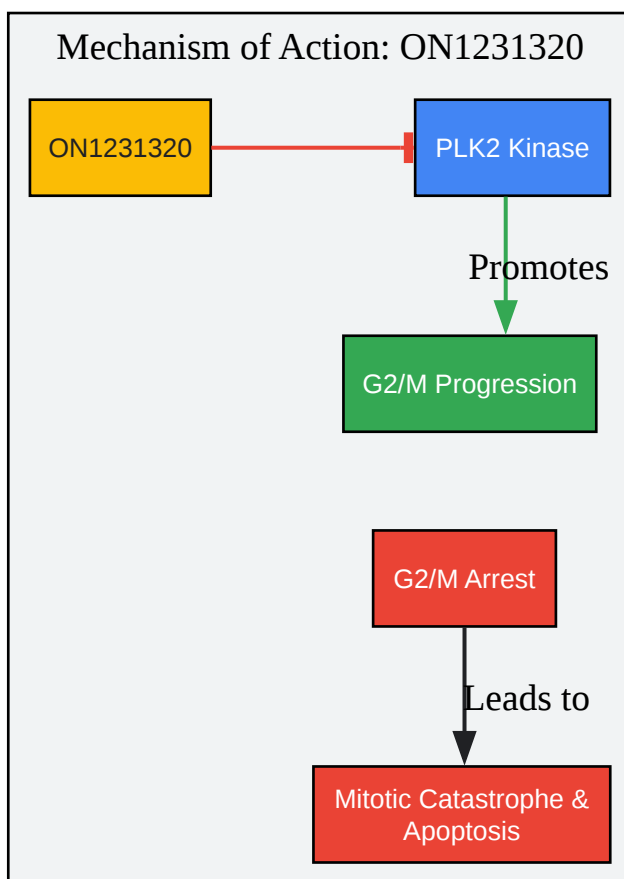
The Polo-like kinase (PLK) family, comprising five serine/threonine kinases in mammals (PLK1-5), are critical regulators of the cell cycle and stress responses.[1][2] Among them, Polo-like kinase 2 (PLK2), also known as Serum-inducible kinase (SNK), plays a multifaceted role in cellular physiology.[3] It is a key player in centriole duplication during the G1/S phase of the cell cycle and is regulated by upstream factors including CDK2/cyclin complexes and the tumor suppressor p53.[1][4][5]

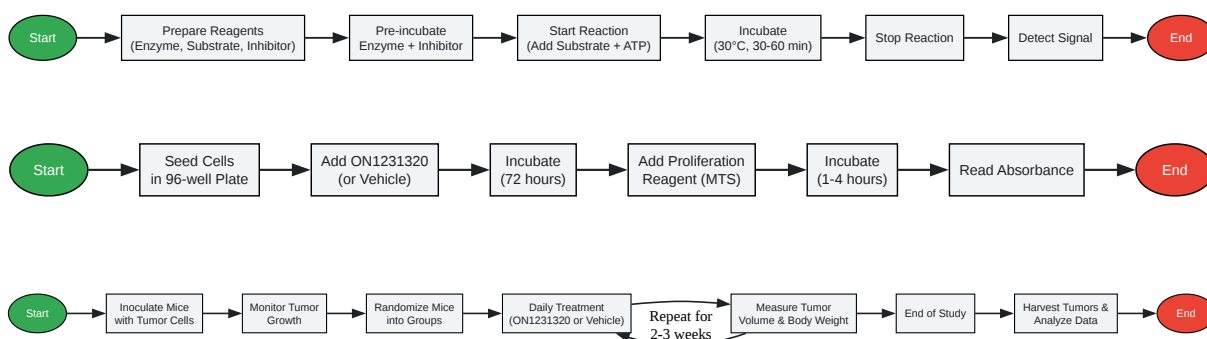
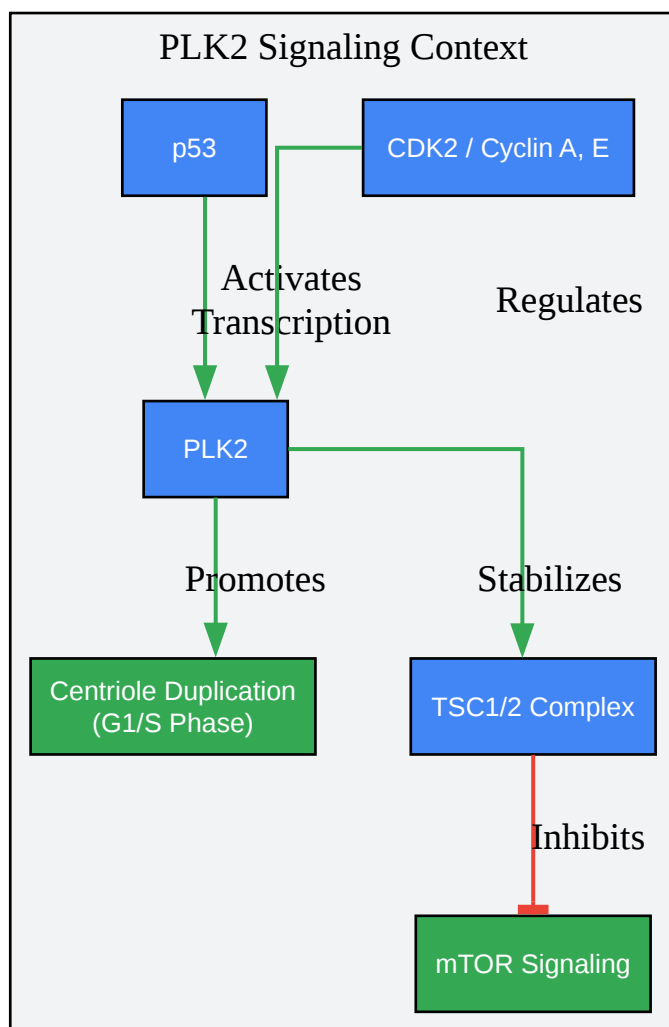
The role of PLK2 in cancer is complex and appears to be context-dependent. While some studies suggest it functions as a tumor suppressor, particularly in breast and colorectal cancers through pathways involving the mTOR signaling complex, other reports indicate it may have oncogenic roles, for instance in glioblastoma.[2][3][5][6] This dual functionality makes PLK2 a compelling target for investigation.

ON1231320 (also referred to as compound 7ao) is a potent, ATP-mimetic, and highly selective small molecule inhibitor of PLK2.[7][8] Its specificity allows for the precise dissection of PLK2-mediated signaling pathways without the confounding effects of inhibiting other PLK family members.[7][9] These notes provide detailed applications, quantitative data, and experimental protocols for utilizing **ON1231320** as a tool to study PLK2 signaling.

ON1231320: Mechanism of Action

ON1231320 is an arylsulfonyl pyrido-pyrimidinone that selectively inhibits the kinase activity of PLK2.^{[7][9]} By mimicking ATP, it binds to the kinase domain of PLK2, preventing the phosphorylation of its downstream substrates.^[8] The primary downstream effect of PLK2 inhibition in cancer cells is the disruption of cell cycle progression, leading to an arrest in the G2/M phase.^{[7][8]} This prolonged mitotic arrest ultimately triggers apoptotic cell death, a process known as mitotic catastrophe.^{[1][9]} This targeted mechanism makes **ON1231320** a valuable chemical probe for elucidating the specific functions of PLK2.





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